Aripiprazole-d8 Aripiprazole-d8 Aripiprazole D8 is the deuterium labeled Aripiprazole, which is a human 5-HT1A receptor partial agonist with a Ki of 4.2 nM.
Brand Name: Vulcanchem
CAS No.: 1089115-06-9
VCID: VC0001707
InChI: InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2
SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Molecular Formula: C23H27Cl2N3O2
Molecular Weight: 456.4 g/mol

Aripiprazole-d8

CAS No.: 1089115-06-9

Cat. No.: VC0001707

Molecular Formula: C23H27Cl2N3O2

Molecular Weight: 456.4 g/mol

* For research use only. Not for human or veterinary use.

Aripiprazole-d8 - 1089115-06-9

Specification

CAS No. 1089115-06-9
Molecular Formula C23H27Cl2N3O2
Molecular Weight 456.4 g/mol
IUPAC Name 7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2
Standard InChI Key CEUORZQYGODEFX-FUEQIQQISA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1CCCCOC2=CC3=C(CCC(=O)N3)C=C2)([2H])[2H])([2H])[2H])C4=C(C(=CC=C4)Cl)Cl)([2H])[2H])[2H]
SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Canonical SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl

Introduction

Synthesis and Isotopic Enrichment

The synthesis of aripiprazole-d8, as detailed in the patent CN108218771A, involves a four-step process starting with 1,4-dichlorobutane-d⁸ . Key steps include:

  • Nucleophilic substitution to introduce the deuterated butyl group.

  • Coupling reactions with 2,3-dichlorophenylpiperazine and quinolinone intermediates.

  • Purification via column chromatography to achieve >99% isotopic abundance .

This method emphasizes cost-effectiveness and scalability, with yields exceeding 85% in optimized conditions . The high isotopic purity (>98%) ensures minimal interference from non-deuterated impurities in analytical applications .

Analytical Applications in Pharmacokinetics

Aripiprazole-d8 is indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC-MS) assays. Its primary roles include:

Quantification of Aripiprazole in Plasma

In a 2024 study comparing Alinity C and UHPLC-MS/MS platforms, aripiprazole-d8 was used to correct for matrix effects and ionization variability . The method achieved a linear range of 5–500 ng/mL with intra- and inter-day precision <8.4% . Deuterated internal standards like aripiprazole-d8 reduce variability by co-eluting with the analyte, compensating for extraction inefficiencies .

Metabolic Studies

Aripiprazole undergoes hepatic metabolism via CYP2D6 and CYP3A4 to form dehydroaripiprazole, an active metabolite. Aripiprazole-d8 enables simultaneous quantification of both compounds, as demonstrated in a population pharmacokinetic model of aripiprazole lauroxil . Steady-state concentrations of aripiprazole and dehydroaripiprazole showed a ratio-dependent correlation, validated using deuterated standards .

Pharmacological Context and Therapeutic Monitoring

Aripiprazole, the parent drug, is a dopamine D₂ receptor partial agonist and serotonin 5-HT₁ₐ agonist used for schizophrenia, bipolar disorder, and depression . Therapeutic drug monitoring (TDM) is critical due to its narrow therapeutic index (100–350 ng/mL for aripiprazole; 150–500 ng/mL for the active moiety) . Aripiprazole-d8 facilitates TDM by enabling accurate measurements even in complex biological matrices, as evidenced by its use in clinical trials assessing dosing regimens and metabolic stability .

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